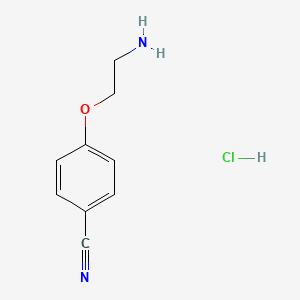

4-(2-Aminoethoxy)benzonitrile hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-aminoethoxy)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-5-6-12-9-3-1-8(7-11)2-4-9;/h1-4H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXZWODKDCNQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34334-34-4 | |

| Record name | 4-(2-aminoethoxy)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Aminoethoxy Benzonitrile Hydrochloride

Precursor Synthesis and Advanced Retrosynthetic Analysis for the Core Structure

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler precursor structures, known as synthons, and their corresponding real-world reagents, called synthetic equivalents. wikipedia.orgicj-e.org For 4-(2-Aminoethoxy)benzonitrile (B1279108), the most logical disconnection is the ether (C–O) bond. amazonaws.com This disconnection simplifies the molecule into two key synthons: a 4-cyanophenoxide anion and a 2-aminoethyl cation. These hypothetical synthons correspond to readily available or easily synthesized starting materials.

Synthesis of Substituted Benzonitrile (B105546) Precursors

The primary precursor for the aromatic portion of the molecule is 4-hydroxybenzonitrile (B152051), also known as 4-cyanophenol. Several methods exist for its synthesis from more basic starting materials.

One prominent method is the Rosenmund-von Braun reaction , where an aryl halide is converted to an aryl nitrile using cuprous cyanide. wikipedia.org Specifically, p-halogenophenols like p-chlorophenol or p-bromophenol can be reacted with cuprous cyanide, often in a high-boiling dipolar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to yield 4-hydroxybenzonitrile. google.com This method obviates the need to protect the hydroxyl group, which was a limitation in earlier applications of the reaction. google.com

Another pathway starts from p-nitrotoluene, which is first oxidized to p-nitrobenzoic acid using an oxidizing agent like sodium dichromate in sulfuric acid. orgsyn.org The resulting acid can then be converted to the nitrile. A different approach involves the reaction of p-hydroxybenzoic acid with urea (B33335) and sulfamic acid at high temperatures (190–250°C) in a water-insoluble organic solvent to produce 4-cyanophenol directly. google.com

Alternatively, 4-hydroxybenzaldehyde (B117250) can be converted to its oxime using hydroxylamine (B1172632) hydrochloride, followed by a dehydration step to yield 4-hydroxybenzonitrile. google.com

Table 1: Comparison of Synthetic Routes to 4-Hydroxybenzonitrile

| Starting Material | Key Reagents | Reaction Type | Notes |

| p-Halogenophenol | Cuprous Cyanide, Dipolar Solvent (e.g., DMF) | Rosenmund-von Braun wikipedia.orggoogle.com | Allows direct conversion without protecting the hydroxyl group. |

| p-Hydroxybenzoic Acid | Urea, Sulfamic Acid | Dehydration/Nitrile Formation google.com | High-temperature, one-step process. |

| p-Hydroxybenzaldehyde | Hydroxylamine Hydrochloride, Dehydrating Agent | Oxime Formation & Dehydration google.com | Two-step process under milder conditions. |

| p-Cresol | Ammonia, Oxygen, Catalyst | Ammoxidation chemicalbook.comchemicalbook.com | Catalytic gas-phase reaction. |

Preparation of Aminoethoxy Synthon Components

The "aminoethoxy" fragment originates from a synthon that is conceptually a 2-aminoethyl cation (+CH2CH2NH2). chemistnotes.com In practice, a synthetic equivalent—a real chemical reagent—is used to perform the reaction. youtube.com Common synthetic equivalents for this synthon include:

2-Aminoethanol: The hydroxyl group can be converted into a good leaving group, such as a tosylate, allowing it to be displaced by the 4-cyanophenoxide.

2-Chloroethylamine (B1212225) or 2-Bromoethylamine: These reagents are direct alkylating agents where the halogen serves as the leaving group. The amino group is often protected (e.g., as a phthalimide (B116566) or tert-butyloxycarbonyl (Boc) derivative) to prevent it from interfering with the etherification reaction.

N-(2-hydroxyethyl)phthalimide: This protected form of 2-aminoethanol can be converted to a halide or tosylate before reaction, with the phthalimide group being removed in a subsequent step.

Diverse Synthetic Routes to 4-(2-Aminoethoxy)benzonitrile Hydrochloride

With the precursors in hand, the forward synthesis can be executed. The primary method involves forming the ether linkage, followed by deprotection (if necessary) and salt formation.

Etherification and Nitrile Formation Strategies

The most direct and common method for assembling the core structure is the Williamson ether synthesis . wikipedia.org This SN2 reaction involves the nucleophilic attack of the 4-cyanophenoxide ion on an appropriate aminoethyl synthetic equivalent. jk-sci.com

In a typical procedure, 4-hydroxybenzonitrile is deprotonated with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like DMF, DMSO, or acetone. The resulting phenoxide then reacts with a 2-haloethylamine derivative (e.g., 2-chloroethylamine hydrochloride or an N-protected version) to form the ether linkage. google.com If a protecting group is used, it is subsequently removed. The final step involves treating the free base with hydrochloric acid to precipitate the desired hydrochloride salt.

Table 2: Typical Conditions for Williamson Ether Synthesis

| Phenol (B47542) Component | Alkylating Agent | Base | Solvent | Temperature |

| 4-Hydroxybenzonitrile | 2-Chloroethylamine HCl | K2CO3 | DMF | Room Temp to Reflux |

| 4-Hydroxybenzonitrile | N-(2-bromoethyl)phthalimide | NaH | DMSO | Room Temp |

| 4-Halobenzonitrile | Sodium 2-aminoethoxide | NaH (for alkoxide formation) | Toluene/Xylene | Elevated Temp |

An alternative strategy involves reacting an aminoalcohol, such as 2-aminoethanol, with a base to form the sodium alkoxide, which is then reacted with a 4-halobenzonitrile (e.g., 4-chlorobenzonitrile). google.com This reverses the roles of the nucleophile and electrophile compared to the classical Williamson synthesis.

Multi-Step Conversions from Aromatic Starting Materials

For example, a synthesis could begin with the nitration of a protected phenol. The nitro group can then be reduced to an amine, which is subsequently converted to a nitrile via the Sandmeyer reaction . This reaction involves diazotization of the aromatic amine with nitrous acid, followed by treatment with cuprous cyanide. After the nitrile group is installed, the phenol is deprotected and subjected to etherification as described previously. The order of these reactions is critical to ensure correct regiochemistry. lumenlearning.com

Exploration of Green Chemistry Principles in Synthetic Optimization

Modern synthetic chemistry emphasizes the use of environmentally benign methods. researchgate.net Several green chemistry principles can be applied to the synthesis of this compound.

Alternative Solvents and Catalysts: The Williamson ether synthesis traditionally uses polar aprotic solvents like DMF, which have toxicity concerns. Greener alternatives include the use of ionic liquids or carrying out the reaction in aqueous media with the help of phase-transfer catalysts or surfactants. wikipedia.orgresearchgate.net High-temperature ( >300°C) catalytic processes using weaker alkylating agents like alcohols can also reduce salt waste. wikipedia.orgacs.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov For instance, if a related amide or carboxylic acid were the target, nitrile hydratases or nitrilases could be used for the selective hydrolysis of the nitrile group under mild aqueous conditions, avoiding harsh acids or bases. tandfonline.comresearchgate.netjournals.co.za Furthermore, enzymes like aldoxime dehydratases can be used to synthesize nitriles from aldoximes in water, providing a cyanide-free route to the benzonitrile precursor. nih.gov

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting material atoms into the final product. acs.org Processes that avoid protecting groups or use catalytic rather than stoichiometric reagents are preferred.

Functional Group Interconversions and Derivatization Strategies

The presence of three distinct functional moieties—the benzonitrile, the primary amine, and the phenyl ring—makes 4-(2-aminoethoxy)benzonitrile a highly adaptable scaffold for chemical elaboration in research settings.

The benzonitrile group is a key functional handle that can be transformed into other important functionalities. For instance, the nitrile can undergo reduction to a primary amine. While direct hydrogenation of benzonitrile can yield benzylamine (B48309), it often leads to the formation of dibenzylamine (B1670424) and tribenzylamine (B1683019) as byproducts due to transamination. wikipedia.org

Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation is typically carried out under acidic or basic conditions. The resulting 4-(2-aminoethoxy)benzoic acid can then be used in further synthetic steps, such as esterification or amide bond formation. A novel approach for the cyanation of benzoic acid to benzonitrile has been developed using paired electrosynthesis in liquid ammonia, offering a greener alternative to traditional methods that often require toxic reagents and harsh conditions. rsc.org

| Transformation | Reagents and Conditions | Product |

| Reduction | H₂, Catalyst (e.g., Raney Nickel) | 4-(2-Aminoethoxy)benzylamine |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 4-(2-Aminoethoxy)benzoic acid |

This table presents common transformations of the benzonitrile group for the creation of academic derivatives.

The primary amine of this compound is readily functionalized through various reactions to generate a diverse library of research analogs.

Acylation: The amine can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce a wide variety of substituents.

Alkylation: Alkylation of the amine can be achieved with alkyl halides. However, this reaction can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary amines.

Arylation: The amine can undergo arylation with aryl halides, typically in the presence of a palladium or copper catalyst (e.g., Buchwald-Hartwig amination), to form diarylamines.

These functionalization strategies are crucial for exploring the structure-activity relationships of molecules derived from this scaffold.

The phenyl ring of 4-(2-aminoethoxy)benzonitrile can be modified to investigate how changes in its electronic and steric properties affect the biological activity of its derivatives. Such modifications are a cornerstone of structure-activity relationship (SAR) studies. nih.govescholarship.org

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be used to introduce substituents onto the phenyl ring. The position of substitution is directed by the existing activating ether group and the deactivating nitrile group. Subsequent chemical transformations of these newly introduced groups can further expand the diversity of the synthesized analogs. For example, a nitro group can be reduced to an amine, which can then be further functionalized. These modifications allow for a systematic exploration of the chemical space around the core scaffold, which is essential in medicinal chemistry for optimizing the properties of lead compounds. nih.govresearchgate.net

| Reaction | Typical Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted 4-(2-aminoethoxy)benzonitrile |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid | Halo-substituted 4-(2-aminoethoxy)benzonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted 4-(2-aminoethoxy)benzonitrile |

This interactive table outlines common electrophilic aromatic substitution reactions for modifying the phenyl ring in SAR studies.

Utilization as a Key Synthetic Intermediate in Advanced Organic Synthesis

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of more elaborate molecular architectures.

The primary amine and the nitrile group can participate in cyclization reactions to form various heterocyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of imidazoles, pyrimidines, or other nitrogen-containing heterocycles. Nitriles are known to be essential intermediates in the synthesis of a variety of heterocyclic compounds. rsc.orgnih.gov For instance, 2-aminobenzonitriles can react with ynones in a base-promoted, transition-metal-free reaction to afford polysubstituted 4-aminoquinolines. cardiff.ac.uk The versatility of aminonitriles in the synthesis of polysubstituted pyridines, which are precursors to bicyclic and polycyclic systems, has also been demonstrated. researchgate.net

In the field of chemical biology, 4-(2-aminoethoxy)benzonitrile can serve as a starting material for the construction of multifunctional scaffolds. These scaffolds can be designed to interact with biological targets or to act as probes for studying biological processes. The primary amine provides a convenient point for attaching reporter groups, such as fluorophores or affinity tags, while the benzonitrile or other functionalities derived from it can be used to modulate the molecule's properties or to interact with a specific target. For example, a related compound, 4-(aminomethyl)benzonitrile (B84873) hydrochloride, has been used in the synthesis of fluorescently-labeled bisbenzamidine, a tool for biomedical studies. sigmaaldrich.com

Role in the Synthesis of Pharmacologically Relevant Molecular Structures (e.g., Itopride intermediates)

This compound serves as a versatile intermediate in the synthesis of various molecular structures with potential pharmacological relevance. Its chemical architecture, featuring a primary amino group, an ether linkage, and a benzonitrile moiety, offers multiple reactive sites for constructing more complex molecules. While its direct role in the most common industrial synthesis of Itopride is not extensively documented, its structural similarity to key Itopride intermediates makes it a compound of significant interest in exploring alternative synthetic pathways.

The established synthesis of Itopride, a prokinetic agent used to treat gastrointestinal motility disorders, heavily relies on intermediates that possess a 4-(2-dimethylaminoethoxy)benzyl moiety. google.comgoogle.com A crucial precursor in many patented synthetic routes is 4-[2-(dimethylamino)ethoxy]benzonitrile, which is subsequently reduced to 4-[2-(dimethylamino)ethoxy]benzylamine. google.comgoogle.com This benzylamine is then typically acylated with 3,4-dimethoxybenzoyl chloride to form Itopride. google.com

The common synthetic strategies to obtain the key intermediate, 4-[2-(dimethylamino)ethoxy]benzonitrile, are summarized below. These routes typically introduce the N,N-dimethylaminoethyl group in a single step, rather than through the methylation of a primary amine precursor like 4-(2-aminoethoxy)benzonitrile.

| Starting Material | Reagent | Key Intermediate Formed | Reference |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | 2-Dimethylaminoethyl chloride | 4-[2-(Dimethylamino)ethoxy]benzaldehyde | google.comwipo.int |

| 4-Chlorobenzonitrile | Sodium salt of 2-(dimethylamino)ethanol | 4-[2-(Dimethylamino)ethoxy]benzonitrile | google.comgoogle.comgoogle.com |

Despite the prevalence of the aforementioned routes, the structure of this compound presents it as a plausible precursor for creating the N,N-dimethylated analogue. The primary amino group could theoretically be subjected to a double methylation reaction (reductive amination or reaction with a methylating agent) to yield 4-[2-(dimethylamino)ethoxy]benzonitrile. However, such a pathway is not the preferred industrial method, which favors the direct introduction of the dimethylaminoethyl group. google.com

The true synthetic utility of this compound may lie in its capacity as a building block for other novel pharmacologically relevant structures beyond Itopride. The primary amine and the nitrile group are both valuable functional handles for a variety of chemical transformations.

Potential Chemical Transformations and Applications:

N-Acylation/N-Sulfonylation: The primary amino group can readily react with a wide range of acyl chlorides, sulfonyl chlorides, or carboxylic acids to form amide and sulfonamide linkages, respectively. This allows for the introduction of diverse structural motifs that could lead to compounds with a variety of biological activities.

N-Alkylation: The amine can be mono- or di-alkylated to introduce different alkyl or arylalkyl groups, modifying the compound's steric and electronic properties.

Transformations of the Nitrile Group: The nitrile functionality is a versatile precursor for other functional groups. It can be:

Reduced to a primary amine (benzylamine derivative).

Hydrolyzed to a carboxylic acid.

Converted to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Scaffold for Combinatorial Chemistry: Due to its multiple reactive sites, this compound can be used as a scaffold to generate libraries of novel compounds for high-throughput screening in drug discovery programs.

While the direct application of this compound in the mainstream synthesis of Itopride intermediates is not prominently featured in scientific literature, its chemical properties make it a valuable starting material for the synthesis of a broad range of nitrogen-containing benzonitrile derivatives. nih.gov These derivatives are classes of compounds actively investigated for various therapeutic applications.

Advanced Spectroscopic and Structural Elucidation Investigations for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the complete structural formula, including the carbon skeleton and the relative positions of hydrogen atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-(2-Aminoethoxy)benzonitrile (B1279108) hydrochloride, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the aminoethoxy chain. The hydrochloride salt form significantly impacts the chemical shift of the protons near the amine group.

The aromatic region is expected to display a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons (H-2, H-6) adjacent to the electron-withdrawing nitrile group are expected to be downfield compared to the two protons (H-3, H-5) adjacent to the electron-donating ether group.

The aliphatic portion of the molecule gives rise to two triplets. The presence of the positively charged ammonium (B1175870) group (-NH3+) causes a significant downfield shift for the adjacent methylene (B1212753) protons (-O-CH2-CH2-NH3+). These protons are expected to couple with the neighboring methylene protons, resulting in a triplet. Similarly, the methylene protons adjacent to the ether oxygen (-O-CH2-CH2-NH3+) will also appear as a triplet.

The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below.

Predicted ¹H NMR Data for 4-(2-Aminoethoxy)benzonitrile hydrochloride Data predicted based on typical chemical shifts for similar functional groups and substituent effects. Solvent: DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | ~ 7.8 | Doublet | ~ 8.8 |

| H-3, H-5 (Aromatic) | ~ 7.1 | Doublet | ~ 8.8 |

| -O-CH ₂- | ~ 4.3 | Triplet | ~ 5.0 |

| -CH ₂-NH₃⁺ | ~ 3.3 | Triplet | ~ 5.0 |

| -NH ₃⁺ | ~ 8.2 | Broad Singlet | - |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and characterization of their chemical environment (e.g., aromatic, aliphatic, nitrile).

The spectrum is expected to show six distinct signals for the carbon atoms. The nitrile carbon (C≡N) is characteristically found downfield. Within the aromatic ring, four signals are expected: two for the substituted carbons (C-1 and C-4) and two for the protonated carbons (C-2/C-6 and C-3/C-5). The carbon attached to the ether oxygen (C-4) will be shifted significantly downfield, while the carbon attached to the nitrile group (C-1) will appear at a lower field due to the deshielding effect of the nitrile. The aliphatic carbons of the ethoxy chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound Data predicted based on typical chemical shifts for similar functional groups and substituent effects. Solvent: DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (Ar-O) | ~ 161 |

| C-2, C-6 (Ar-H) | ~ 134 |

| C-3, C-5 (Ar-H) | ~ 116 |

| C≡N | ~ 119 |

| C-1 (Ar-CN) | ~ 105 |

| -O-C H₂- | ~ 66 |

| -C H₂-NH₃⁺ | ~ 39 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the aromatic signals at ~7.8 ppm (H-2/H-6) and ~7.1 ppm (H-3/H-5), confirming their ortho relationship. Crucially, it would also show a correlation between the two aliphatic triplets at ~4.3 ppm and ~3.3 ppm, confirming the -CH2-CH2- connectivity of the ethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The HSQC spectrum would link the proton signals to their corresponding carbon signals: δH ~7.8 ppm to δC ~134 ppm (C-2/C-6), δH ~7.1 ppm to δC ~116 ppm (C-3/C-5), δH ~4.3 ppm to δC ~66 ppm (-O-CH2-), and δH ~3.3 ppm to δC ~39 ppm (-CH2-NH3+).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting different parts of the molecule. Key expected correlations include:

Protons H-3/H-5 (~7.1 ppm) correlating to the quaternary carbon C-1 (~105 ppm) and C-4 (~161 ppm).

The methylene protons adjacent to the oxygen (-O-CH2-, ~4.3 ppm) correlating to the aromatic carbon C-4 (~161 ppm), definitively linking the ethoxy chain to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show through-space correlations between the ortho aromatic protons (H-2/H-6 and H-3/H-5). It would also show a correlation between the aromatic protons H-3/H-5 and the adjacent ether methylene protons (-O-CH2-), further confirming the structure and conformation.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

The nitrile and amine groups of this compound produce highly characteristic signals.

Nitrile (C≡N) Group: The C≡N stretching vibration gives rise to a sharp, intense peak in the infrared spectrum, typically in the range of 2220-2260 cm⁻¹. Conjugation with the aromatic ring is expected to shift this band to the lower end of the range, around 2225-2235 cm⁻¹. This band is also typically strong and sharp in the Raman spectrum.

Amine (as -NH₃⁺) Group: As a hydrochloride salt, the primary amine exists as an ammonium ion (-NH₃⁺). This group has several characteristic vibrations. The N-H stretching vibrations appear as a broad, strong band in the FTIR spectrum, typically between 2800 and 3200 cm⁻¹. The ammonium bending vibrations (asymmetric and symmetric) are expected in the 1500-1600 cm⁻¹ region.

The substituted benzene ring has a set of characteristic vibrations.

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring typically appears as a series of sharp bands above 3000 cm⁻¹.

Aromatic C=C Stretch: The ring "breathing" modes, or C=C stretching vibrations within the ring, usually result in a series of sharp bands in the 1450-1610 cm⁻¹ region.

Substitution Pattern: The 1,4-disubstitution (para) pattern gives rise to a strong out-of-plane C-H bending vibration, which is typically observed as a strong band in the 810-850 cm⁻¹ region in the FTIR spectrum. This is a key diagnostic peak for confirming the substitution pattern.

Ether (C-O-C) Stretch: The aryl-alkyl ether linkage shows a characteristic strong C-O stretching band. The asymmetric C-O-C stretch is expected around 1240-1260 cm⁻¹, while the symmetric stretch would appear at a lower frequency, around 1020-1050 cm⁻¹.

Predicted Vibrational Spectroscopy Data for this compound Data predicted based on typical vibrational frequencies for constituent functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3030 - 3100 | Medium | Medium |

| N-H Stretch (-NH₃⁺) | 2800 - 3200 | Strong, Broad | Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| Nitrile C≡N Stretch | 2225 - 2235 | Strong, Sharp | Strong, Sharp |

| N-H Bend (-NH₃⁺) | 1500 - 1600 | Medium | Weak |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1240 - 1260 | Strong | Medium |

| Symmetric C-O-C Stretch | 1020 - 1050 | Medium | Weak |

| para-Substituted C-H Bend | 810 - 850 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the characterization of "this compound," providing precise information on its molecular weight, elemental composition, and structural features through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is employed to accurately determine the mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. For 4-(2-Aminoethoxy)benzonitrile, the neutral molecule has a molecular formula of C₉H₁₀N₂O. uni.lusigmaaldrich.com In typical electrospray ionization (ESI) mass spectrometry, the compound is observed as its protonated form, [M+H]⁺.

The theoretical monoisotopic mass of the neutral molecule is 162.07932 Da. uni.lu The corresponding protonated molecule, [C₉H₁₁N₂O]⁺, would have a theoretical m/z (mass-to-charge ratio) of 163.08660. uni.lu The experimental measurement of this value with high precision (typically within 5 ppm) by an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, serves as definitive confirmation of the compound's elemental composition.

Table 1: HRMS Data for 4-(2-Aminoethoxy)benzonitrile

| Ion | Molecular Formula | Theoretical m/z |

|---|

Tandem mass spectrometry (MS/MS) is utilized to probe the compound's structure. In an MS/MS experiment, the protonated precursor ion ([M+H]⁺, m/z 163.08) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For 4-(2-Aminoethoxy)benzonitrile, protonation is expected to occur at the primary amine, forming an ammonium ion. The fragmentation pathways are dictated by the cleavage of the most labile bonds. Two primary fragmentation routes are proposed:

Cleavage of the ether bond: Scission of the O–CH₂ bond can result in the formation of a stable fragment corresponding to protonated 4-cyanophenol at m/z 120.04, following the neutral loss of aminoethene (C₂H₅N).

Loss of the aminoethyl group: Cleavage of the C-C bond in the ethoxy side chain or cleavage at the ether linkage can lead to the formation of a fragment ion at m/z 44.05, corresponding to the [C₂H₆N]⁺ ion.

Table 2: Proposed Key Fragments for [4-(2-Aminoethoxy)benzonitrile + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 163.08 | 120.04 | C₂H₅N (43.04 Da) | 4-Cyanophenol |

Isotopic pattern analysis further supports formula confirmation. The natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O results in low-intensity peaks at masses higher than the monoisotopic peak (M). For a molecule with nine carbon atoms, the M+1 peak, primarily due to the presence of a single ¹³C atom, is expected to have a relative intensity of approximately 9.9% of the M peak.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. While a specific crystal structure for this compound is not available in the reviewed literature, this technique would provide invaluable insights into its solid-state properties.

A crystallographic analysis would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule. This would define the planarity of the benzonitrile (B105546) ring and the conformation of the flexible aminoethoxy side chain (e.g., the C(aryl)–O–C–C and O–C–C–N torsion angles).

Intermolecular Interactions: As a hydrochloride salt, the structure would be dominated by strong hydrogen bonds. The protonated ammonium group (–NH₃⁺) would act as a primary hydrogen bond donor, forming interactions with the chloride anion (Cl⁻). Other potential, weaker interactions, such as C–H···N hydrogen bonds involving the nitrile group or π-π stacking between benzonitrile rings, could also be identified.

Table 3: Potential Crystallographic Data for this compound

| Parameter | Information Provided | Expected Value |

|---|---|---|

| Crystal System | Symmetry of the unit cell | To be determined |

| Space Group | Detailed symmetry operations | To be determined |

| Unit Cell Dimensions | Size and shape of the unit cell | To be determined |

| Hydrogen Bonding | Key intermolecular interactions | Expected between NH₃⁺ and Cl⁻ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons from lower to higher energy orbitals. This technique is used to analyze molecules containing chromophores, which are typically conjugated π-systems.

The primary chromophore in 4-(2-Aminoethoxy)benzonitrile is the substituted benzene ring. Unsubstituted benzonitrile exhibits characteristic absorption bands corresponding to π→π* electronic transitions, with reported λmax values around 224 nm and 271 nm. nist.gov

The 4-aminoethoxy substituent acts as an auxochrome. The lone pair of electrons on the ether oxygen atom can donate electron density into the aromatic ring, effectively extending the conjugated system. This donation of electron density lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca Consequently, a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands is expected compared to unsubstituted benzonitrile. The protonation of the terminal amine to form the hydrochloride salt may have a minor influence on the spectrum but the primary effect is driven by the alkoxy group.

Table 4: Electronic Transitions for 4-(2-Aminoethoxy)benzonitrile

| Chromophore | Electronic Transition | Predicted λmax |

|---|---|---|

| Substituted Benzonitrile Ring | π→π* | > 224 nm |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the electronic properties and predicting the reactivity of 4-(2-Aminoethoxy)benzonitrile (B1279108) hydrochloride.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(2-Aminoethoxy)benzonitrile hydrochloride, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and compute electronic properties. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 1: Predicted Electronic Properties of 4-(2-Aminoethoxy)benzonitrile using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Note: These values are representative and would be determined through specific DFT calculations.

The flexible aminoethoxy side chain of 4-(2-Aminoethoxy)benzonitrile allows for multiple conformations. Conformational analysis is essential to identify the most stable isomers and to understand the energetic barriers between them. By systematically rotating the dihedral angles of the side chain and calculating the corresponding energies, a potential energy surface can be mapped out.

Table 2: Relative Energies of Key Conformers of 4-(2-Aminoethoxy)benzonitrile

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.0 |

Note: These are hypothetical values to illustrate a typical energetic profile.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for predicting NMR chemical shifts. epstem.net

Theoretical vibrational frequencies are often calculated and compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.gov This comparison helps to assign the vibrational modes of the molecule. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode |

| C≡N | 2235 | 2228 | Stretching |

| C-O-C | 1250 | 1245 | Asymmetric Stretch |

| N-H | 3400 | 3380 | Symmetric Stretch |

Note: Predicted values are often scaled to better match experimental data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

MD simulations can reveal how the molecule moves and changes shape at the atomic level. By simulating the molecule over a period of nanoseconds, it is possible to observe transitions between different conformations and to understand the flexibility of the aminoethoxy side chain. This dynamic information complements the static picture provided by quantum chemical calculations.

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations explicitly model the solvent, allowing for a detailed investigation of solvation shells and the specific interactions, such as hydrogen bonds, that form between the solute and the solvent. nih.gov The polar nature of the amino and nitrile groups suggests that this compound would have significant interactions with polar solvents like water. The hydrochloride salt form will further enhance these interactions. Time-dependent density functional theory (TDDFT) has been used to study the hydrogen-bonded intramolecular charge-transfer excited state of similar molecules in solvents like methanol. nih.gov

Exploration of Biological and Pharmacological Research Applications Pre Clinical, in Vitro/in Vivo Research Models

Scaffold for Investigational Compound Development in Medicinal Chemistry

The structural attributes of 4-(2-Aminoethoxy)benzonitrile (B1279108) hydrochloride make it an attractive building block for medicinal chemists. The primary amine provides a convenient handle for a wide array of chemical reactions, allowing for the attachment of various functional groups, while the benzonitrile (B105546) moiety can be retained or transformed to explore different chemical spaces and biological targets.

Design and Synthesis of Derivatives for Receptor Agonism/Antagonism Studies (e.g., D2-receptor related research via Itopride pathway)

A prominent application of the 4-(2-Aminoethoxy)benzonitrile core is in the synthesis of compounds targeting the dopamine (B1211576) D2 receptor. This is exemplified by its role as a key intermediate in the synthesis of Itopride, a prokinetic agent that exhibits D2 receptor antagonism. The synthesis pathway illustrates how the initial scaffold is systematically modified to achieve the final pharmacologically active molecule.

The preparation of Itopride from precursors related to 4-(2-Aminoethoxy)benzonitrile highlights the utility of this scaffold. For instance, a related compound, 4-(2-dimethylamino)ethoxybenzonitrile, can be catalytically hydrogenated to form 4-[2-(dimethylamino)ethoxy]benzylamine. google.comgoogle.com This intermediate is then acylated with 3,4-dimethoxybenzoyl chloride to yield Itopride. google.comgoogle.com This multi-step synthesis demonstrates how the core structure is elaborated to produce a molecule with specific antagonistic properties at the D2 receptor, making such derivatives valuable tools for in vitro and in vivo pharmacological studies of dopaminergic pathways. nih.govnih.gov

Table 1: Illustrative Synthetic Pathway for Itopride

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Chlorobenzonitrile | 2-(Dimethylamino)ethanol | 4-(2-Dimethylamino)ethoxybenzonitrile | Introduction of the aminoethoxy side chain. google.comgoogle.com |

| 2 | 4-(2-Dimethylamino)ethoxybenzonitrile | H₂, Raney Nickel (Catalyst) | 4-[2-(Dimethylamino)ethoxy]benzylamine | Reduction of the nitrile to a primary amine. google.comgoogle.com |

| 3 | 4-[2-(Dimethylamino)ethoxy]benzylamine | 3,4-Dimethoxybenzoyl chloride | Itopride | Amide bond formation to add the benzoyl group. google.comgoogle.comwipo.int |

| 4 | Itopride | Ethanolic Hydrogen Chloride | Itopride Hydrochloride | Salt formation for improved stability and solubility. google.comwipo.int |

Development of Enzyme Inhibitors or Modulators (e.g., DPP IV, Carbonic Anhydrase-related derivatives)

The structural framework of 4-(2-Aminoethoxy)benzonitrile hydrochloride presents possibilities for its use in designing enzyme inhibitors, a major area of drug discovery.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. mdpi.comnih.gov DPP-IV inhibitors often feature specific recognition motifs that interact with the enzyme's active site. researchgate.net While direct examples of 4-(2-Aminoethoxy)benzonitrile derivatives as potent DPP-IV inhibitors are not extensively documented in the literature, its structure offers a foundation for exploration. Medicinal chemists could modify the amino and nitrile groups to incorporate functionalities known to bind to DPP-IV, such as those found in approved drugs like sitagliptin (B1680988) or vildagliptin. mdpi.com

Carbonic Anhydrase (CA) Inhibitors: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibitors are used to treat conditions like glaucoma, epilepsy, and altitude sickness. wikipedia.orgsinglecare.comdrugs.com The most common chemical class of CA inhibitors is the sulfonamides. drugbank.com The benzonitrile scaffold could be theoretically functionalized with a sulfonamide group to direct its activity toward carbonic anhydrase isoforms, representing a potential, albeit less explored, avenue for novel inhibitor design.

Exploration as PROTAC Linkers or Warheads for Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. nih.govnih.gov A PROTAC is a heterobifunctional molecule composed of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a "linker" that connects the two. broadpharm.commedchemexpress.com

The 4-(2-Aminoethoxy)benzonitrile structure holds theoretical potential within PROTAC design:

As a Linker Component: The aminoethoxy portion of the molecule could be incorporated into the flexible chain that connects the warhead and the E3 ligase ligand. The length and composition of the linker are critical for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). nih.gov

As a Foundation for a Warhead: If a derivative of 4-(2-Aminoethoxy)benzonitrile is found to bind to a protein of interest, it could be developed into a warhead. The primary amine or other parts of the molecule would then serve as an attachment point for a linker connected to an E3 ligase ligand.

This application remains largely conceptual, representing a frontier for medicinal chemists to explore the utility of this scaffold in the field of targeted protein degradation.

In Vitro Cellular and Biochemical Investigations of Derivatives

Derivatives originating from the 4-(2-Aminoethoxy)benzonitrile scaffold are employed in various in vitro assays to probe fundamental biological processes at the cellular and molecular levels.

Mechanisms of Cytotoxicity in Cellular Models (e.g., related to P-glycoprotein modulation, tubulin polymerization inhibition, EGFR TK kinases for certain derivatives)

The investigation of how novel chemical entities induce cell death (cytotoxicity) is a cornerstone of cancer research. Several key cellular mechanisms are often studied:

P-glycoprotein (P-gp) Modulation: P-gp is a transmembrane efflux pump that can expel a wide range of chemotherapy drugs from cancer cells, leading to multidrug resistance (MDR). nih.gov Chemical compounds can act as P-gp modulators, restoring the efficacy of anticancer drugs. nih.gov In research settings, novel derivatives could be screened for their ability to inhibit P-gp, potentially reversing MDR in resistant cancer cell lines. researchgate.net

Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are essential for cell division. researchgate.net Molecules that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis, a mechanism used by many successful anticancer drugs. mdpi.comnih.govresearchgate.net Derivatives of novel scaffolds are frequently evaluated in tubulin polymerization assays to see if they can disrupt microtubule dynamics.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) Inhibition: The EGFR signaling pathway is often overactive in various cancers. nih.gov EGFR-TK inhibitors block this pathway, preventing tumor cell growth and proliferation. mdpi.commdpi.comnih.gov New compounds can be tested in kinase assays to determine their inhibitory activity against EGFR-TK. researchgate.net

While these are common mechanisms of cytotoxicity investigated for new chemical entities, the specific application of 4-(2-Aminoethoxy)benzonitrile derivatives in these areas is a subject for potential future research rather than a well-documented field.

Receptor Binding and Signaling Pathway Modulation Studies

Derivatives of 4-(2-Aminoethoxy)benzonitrile are valuable tools for studying receptor pharmacology. Using Itopride as a prime example, these compounds can be used in preclinical models to characterize receptor interactions and their downstream consequences.

Receptor Binding Assays: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. Derivatives can be tested for their ability to displace a known radioactive ligand from its receptor, allowing for the calculation of binding affinity (Ki) or inhibitory concentration (IC50). nih.govnih.gov For instance, Itopride's affinity for the D2 dopamine receptor can be precisely quantified using such methods.

Signaling Pathway Modulation: Upon binding, a ligand can alter the receptor's activity, initiating or blocking intracellular signaling cascades. As a D2 receptor antagonist, Itopride is expected to block the downstream signaling initiated by dopamine. This can be measured in cellular assays, for example, by monitoring changes in cyclic AMP (cAMP) levels. Furthermore, studies have shown that different antagonists can uniquely affect the formation of receptor complexes, such as D2 receptor homodimers, which can influence signaling outcomes. nih.gov

Table 2: Research Applications of a D2 Antagonist Derivative (e.g., Itopride) in In Vitro Models

| Assay Type | Research Question | Example Measurement | Reference |

|---|---|---|---|

| Radioligand Binding Assay | What is the affinity of the compound for the D2 receptor? | Ki value (in nM) for displacement of a specific D2 radioligand. | selleckchem.comdrugbank.com |

| Functional/Signaling Assay | Does the compound block dopamine-induced signaling? | Inhibition of dopamine-mediated decrease in cAMP levels. | nih.gov |

| Receptor Dimerization Assay | Does the compound affect D2 receptor oligomerization? | Change in luminescence or energy transfer in a split-luciferase or FRET-based assay. | nih.gov |

Enzyme Activity Assays and Mechanistic Characterization of Inhibition

Currently, there are no specific studies in the public domain that detail the use of this compound in enzyme activity assays. Consequently, there is no available information regarding its potential inhibitory effects on any particular enzyme, nor any mechanistic characterization of such inhibition. Research into the broader class of benzonitrile derivatives has explored their interactions with various enzymes; however, these findings are not directly applicable to this specific molecule. Without dedicated experimental data, any discussion of its potential as an enzyme inhibitor would be purely speculative.

Role as a Biochemical Probe or Sensor in Biological Systems Research

There is no published research that utilizes this compound as a biochemical probe to elucidate protein-ligand interactions. The nitrile group present in the molecule has been studied in other contexts for its potential to form specific interactions with protein residues, but no such studies have been conducted with this particular compound. Therefore, there is no data on its binding affinity, thermodynamics, or structural interactions with any protein target.

Consistent with the lack of enzyme inhibition data, there are no reports of this compound being used as a tool to investigate the characteristics of enzyme active sites. Its potential utility as a molecular probe to map or understand the topology and chemical environment of an active site has not been explored.

Applications in Coordination Chemistry for Biological Research

The potential for this compound to act as a chelating agent for metal ions in a biological research context has not been documented in the scientific literature. The presence of potential donor atoms in its structure, such as the amino and ether groups, suggests that it could form coordination complexes with metal ions. However, no studies have been published that characterize such complexes or investigate their potential applications in biological systems.

Investigation of Metal-Mediated Biological Processes

A comprehensive review of scientific literature and research databases did not yield specific studies detailing the application of this compound in the investigation of metal-mediated biological processes. As such, there are no available preclinical, in vitro, or in vivo research findings, or corresponding data tables, to report for this specific compound within this context.

The potential for a molecule like this compound to be used in such research would theoretically stem from its structural features. The presence of the amino and ether functional groups could allow for the chelation of metal ions. The nitrile group could also potentially be involved in coordination with certain metals. Such a compound, upon forming a complex with a metal ion, could be used as a tool to study the role of that metal in biological systems, for example, by delivering the metal to specific cellular locations, by acting as a sensor for the metal, or by mimicking the activity of metalloenzymes.

However, it is important to reiterate that while the chemical structure of this compound suggests a potential for interaction with metal ions, no published research has been found that explores or confirms its use for investigating metal-mediated biological processes. Therefore, any discussion on this topic remains purely hypothetical in the absence of experimental evidence.

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Synthetic Routes for Stereoselective Access to Analogs

The creation of structurally diverse analogs of 4-(2-Aminoethoxy)benzonitrile (B1279108) with precise control over their three-dimensional arrangement is fundamental to exploring their potential. Future synthetic research will likely focus on developing novel stereoselective routes to access chiral analogs, which is crucial as the biological activity of molecules is often dependent on their stereochemistry.

Key areas of investigation include:

Asymmetric Catalysis : The use of chiral catalysts, such as N-heterocyclic carbenes (NHCs) or transition metal complexes, could enable the enantioselective synthesis of axially chiral benzonitriles derived from this scaffold. nih.gov Such methods allow for the creation of specific atropisomers, which are stereoisomers arising from restricted rotation around a single bond. nih.gov

Dynamic Kinetic Resolution (DKR) : Techniques like DKR coupled with asymmetric transfer hydrogenation could be applied to racemic intermediates in the synthesis of analogs. unc.edu This approach allows for the conversion of a racemic mixture into a single, desired stereoisomer in high yield and enantioselectivity. unc.edu

Substrate-Controlled Diastereoselective Reactions : For analogs with multiple stereocenters, employing substrate-controlled methods like the Strecker reaction using chiral auxiliaries can provide specific diastereomers. nih.gov This is particularly relevant when introducing amino acid-like functionalities.

Organocatalytic Cycloadditions : Asymmetric [4+3] cycloaddition reactions, potentially utilizing bifunctional squaramide-based organocatalysts, could be explored to construct complex, chiral seven-membered ring systems, such as 1,4-benzodiazepines, incorporating the core structure. mdpi.com

These advanced synthetic strategies will be instrumental in building libraries of stereochemically pure analogs for further investigation.

Table 1: Potential Stereoselective Synthetic Methodologies

| Methodology | Catalyst/Reagent Example | Target Chirality | Potential Analog Type | Reference |

|---|---|---|---|---|

| Atroposelective C-N Bond Formation | N-Heterocyclic Carbene (NHC) Organocatalyst | Axial Chirality | Biaryl Benzonitriles | nih.gov |

| Dynamic Kinetic Resolution (DKR) | Ruthenium (II) Complexes | Point Chirality | α-Hydroxy-β-amino Acid Derivatives | unc.edu |

| Diastereoselective Strecker Reaction | (S)-α-methylbenzylamine (chiral auxiliary) | Point Chirality | α-Amino Acid Analogs | nih.gov |

Advanced Mechanistic Investigations into Chemical Reactivity and Biological Interactions

A deeper understanding of the chemical behavior and biological interactions of 4-(2-Aminoethoxy)benzonitrile and its derivatives is essential for rational design. Future work should pivot towards sophisticated mechanistic studies using both computational and experimental approaches.

Computational Modeling (DFT) : Density Functional Theory (DFT) calculations can be employed to investigate the regiochemistry and reaction pathways of cycloaddition reactions involving the benzonitrile (B105546) group. mdpi.com Such studies can predict the feasibility and outcomes of synthetic transformations and provide insights into the electronic structure and reactivity of the molecule. mdpi.com Computational methods can also elucidate intermolecular interactions with biological targets, guiding the design of more potent and selective compounds. researchgate.net

Reaction Kinetics : Detailed kinetic analysis of synthetic reactions can help optimize conditions and understand the underlying mechanisms. This is particularly important for catalytic processes where the efficiency and selectivity are paramount.

Biophysical Techniques : To probe interactions with biological macromolecules (e.g., proteins, nucleic acids), techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy will be invaluable. These methods can quantify binding affinities, kinetics, and thermodynamics, providing a detailed picture of the molecular recognition process.

These investigations will build a comprehensive profile of the compound's reactivity and its mode of action at a molecular level.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and chemical synthesis. researchgate.netbpasjournals.com For derivatives of 4-(2-Aminoethoxy)benzonitrile, these technologies can accelerate the design-synthesis-test cycle significantly.

De Novo Drug Design : Generative AI models can design novel molecules from the ground up, ensuring they possess desired chemical properties while minimizing potential adverse effects. mdpi.com These models can explore a vast chemical space to propose innovative analogs that a human chemist might not conceive. mdpi.comnih.gov

Reaction Prediction and Optimization : ML algorithms can predict the outcomes of chemical reactions, including yield and selectivity, by learning from large datasets of known transformations. beilstein-journals.orgnih.gov This can guide the selection of optimal reaction conditions, solvents, and catalysts, making the synthesis of new analogs more efficient. beilstein-journals.org ML models can also be used to discover entirely new candidate reactions with desired properties for specific applications. nih.gov

Predictive Modeling (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity of designed compounds based on their chemical structure. mdpi.com This allows for the rapid virtual screening of large libraries of potential analogs, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 2: Applications of AI/ML in Compound Development

| AI/ML Application | Objective | Expected Outcome | Reference |

|---|---|---|---|

| Generative Models | Design novel analogs with specific properties | Identification of innovative chemical structures for synthesis | mdpi.com |

| Reaction Optimization Models | Predict optimal conditions for synthesis | Increased reaction yields and stereoselectivity, reduced development time | beilstein-journals.org |

| QSAR/Predictive Toxicology | Forecast biological activity and potential toxicity | Prioritization of high-potential, low-risk candidates for testing | researchgate.netmdpi.com |

Exploration of Polypharmacology and Multi-Targeting Approaches for Derivatives

Given that many complex diseases involve multiple biological pathways, designing drugs that can interact with several targets simultaneously—a concept known as polypharmacology—is a promising strategy. nih.gov The versatile structure of 4-(2-Aminoethoxy)benzonitrile makes it an attractive scaffold for developing multi-target agents.

Hybrid Molecule Design : Derivatives can be designed as hybrid molecules that integrate different pharmacophores into a single chemical entity. nih.gov This strategy aims to achieve additive or synergistic effects and can help mitigate the development of drug resistance. nih.gov For example, the core scaffold could be linked to moieties known to inhibit other relevant targets, creating a dual-target inhibitor. nih.gov

Computational Screening : A combination of computational methods and experimental techniques can be used to identify derivatives that act on multiple targets. nih.gov Virtual screening against a panel of disease-relevant proteins can identify potential multi-target candidates for further validation. nih.govresearchgate.net

Systems Biology Approach : Understanding the complex network of interactions within a cell or organism can help identify optimal target combinations. Designing derivatives based on this knowledge could lead to more effective therapies for multifactorial diseases like cancer. nih.gov

This approach moves beyond the "one molecule, one target" paradigm and embraces a more holistic view of drug action. nih.gov

Design of Next-Generation Chemical Probes and Imaging Agents

The structural features of 4-(2-Aminoethoxy)benzonitrile can be leveraged to create sophisticated tools for chemical biology research. By incorporating fluorophores or other reporter groups, its derivatives can be transformed into chemical probes and imaging agents.

Fluorescent Probes : The scaffold can be modified by attaching it to various organic dye platforms, such as coumarins, BODIPYs, or rhodamines, to create fluorescent probes. thno.orgrsc.org These probes can be designed to respond to specific analytes, ions, or changes in the cellular microenvironment, often through mechanisms like intramolecular charge transfer (ICT). thno.org

Long-Wavelength Imaging Agents : Developing probes that absorb and emit light in the far-red to near-infrared (NIR) region is highly advantageous for in vivo imaging due to deeper tissue penetration and reduced background autofluorescence. rsc.org

Two-Photon Probes : For high-resolution imaging in deep tissues, derivatives can be designed as two-photon fluorescent probes. nih.gov This technology allows for precise spatial excitation and reduced photodamage to biological samples. nih.gov

Targeted Probes : By introducing specific targeting moieties (e.g., ligands for a particular receptor), these probes can be directed to specific cell types or subcellular compartments, enabling the visualization of biological processes with high specificity. thno.org The development of probes that can be used with common nuclear-staining reagents would also be highly beneficial for co-localization studies. mdpi.com

These custom-designed molecular tools could provide powerful new ways to study cellular function and disease pathology.

Optimization of Pre-clinical Biological Evaluation Models for Enhanced Predictive Power

To accurately assess the biological potential of new analogs, it is crucial to move beyond simplistic preclinical models and develop more sophisticated evaluation systems that better mimic human physiology.

Advanced In Vitro Models : Future studies should utilize physiologically relevant cellular models, including primary human cells, stem cell-derived cells (e.g., induced pluripotent stem cells), and three-dimensional (3D) organoid or spheroid cultures. youtube.com These models more closely replicate the complex cell-cell and cell-matrix interactions found in human tissues.

Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) : Improving QIVIVE methodologies is essential for translating in vitro findings to in vivo predictions. mdpi.com This involves using mass balance models to better estimate the biologically effective concentrations of a compound in vitro and integrating this data with pharmacokinetic modeling. mdpi.com

High-Content Imaging and Screening : Implementing high-content imaging assays within a quantitative high-throughput screening (qHTS) platform can provide multiparametric data on a compound's effects on cellular morphology and function. youtube.com

Incorporation of Metabolism : To better predict a compound's fate in the body, in vitro assays should incorporate metabolic components, such as liver microsomes or S9 fractions, to account for metabolic activation or detoxification. youtube.com Genotoxicity studies using a battery of in vitro and in vivo tests will also be essential to build a comprehensive profile. nih.gov

By enhancing the predictive power of preclinical models, the most promising drug candidates can be identified earlier, potentially reducing the failure rate in later clinical trials.

Q & A

Q. What are the environmental fate and disposal protocols for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.